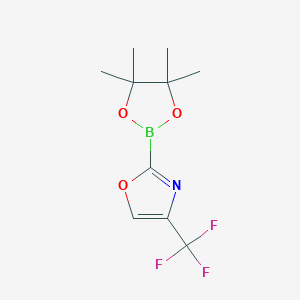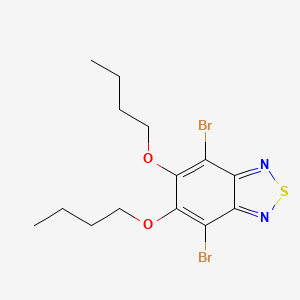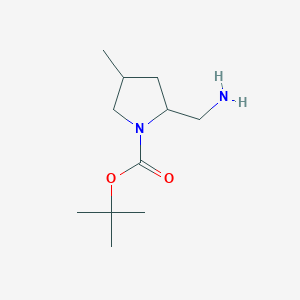
Tert-butyl (2S,4S)-2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production: Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability.
Análisis De Reacciones Químicas
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include tert-butyl nitrite for N-nitrosation reactions, and conditions may vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the aminomethyl group can participate in various chemical reactions. The carboxylate group may also play a role in the compound’s overall behavior and interactions .
Comparación Con Compuestos Similares
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE: This compound shares similar structural features but may differ in reactivity and applications.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents can be compared to highlight the unique properties of TERT-BUTYL (2R,4S)-2-(AMINOMETHYL)-4-METHYLPYRROLIDINE-1-CARBOXYLATE.
Propiedades
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAFVSZOQQYHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
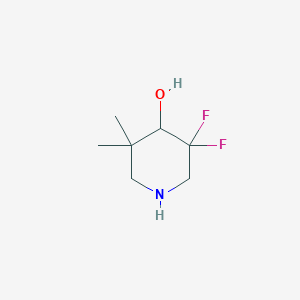

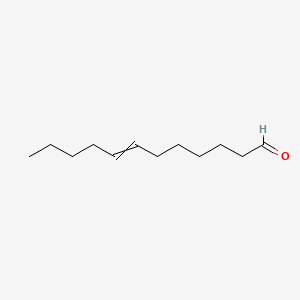
![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)

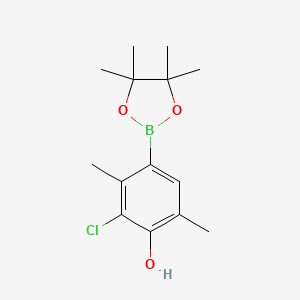

![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
![Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14779337.png)
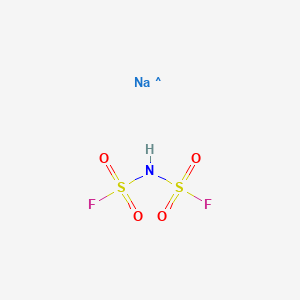
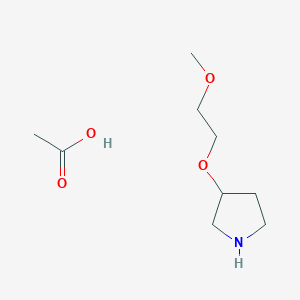
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
